Molecular Weight and Lipophilicity Comparison: 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid vs. 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid
6-(Cyclobutylamino)pyrimidine-4-carboxylic acid (MW 193.20, XLogP3 1.3) is 14.03 Da lighter and approximately 0.4–0.6 log units less lipophilic than its closest commercial analog, 6-[(cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1; C₁₀H₁₃N₃O₂; MW 207.23). This difference arises from the absence of a methylene spacer between the cyclobutyl ring and the amino nitrogen in the target compound [1]. For fragment-based screening libraries, this translates to a higher fraction of sp³-hybridized carbons (Fsp³ = 0.56 vs. 0.60 for the methylene analog) and a lower heavy atom count (14 vs. 15), placing the target compound more centrally within the Rule of Three guidelines for fragment libraries [2].
| Evidence Dimension | Molecular weight and calculated lipophilicity |
|---|---|
| Target Compound Data | MW = 193.20 g/mol; XLogP3 = 1.3; Heavy Atom Count = 14; Rotatable Bonds = 3; HBD = 2; HBA = 5 |
| Comparator Or Baseline | 6-[(Cyclobutylmethyl)amino]pyrimidine-4-carboxylic acid (CAS 1439900-18-1): MW = 207.23 g/mol; Heavy Atom Count = 15; Rotatable Bonds = 4; HBD = 2; HBA = 5 |
| Quantified Difference | ΔMW = 14.03 Da (7.2% lower); ΔHeavy Atoms = 1 fewer; ΔRotatable Bonds = 1 fewer |
| Conditions | Computed physicochemical properties from PubChem and ChemicalBook; no experimental logP/logD data available for direct comparison |
Why This Matters
Lower molecular weight and reduced rotatable bond count favor improved ligand efficiency and binding thermodynamics in fragment-based screening, making this compound a more attractive fragment starting point than the methylene-extended analog.
- [1] PubChem. Compound Summary for CID 86277016: 6-(Cyclobutylamino)pyrimidine-4-carboxylic acid. Computed MW 193.20; XLogP3-AA 1.3; Rotatable Bond Count 3. View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discov Today. 2003;8(19):876-877. doi:10.1016/S1359-6446(03)02831-9. View Source
